

Tas-114 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

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Abstract

Tas-114 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD).^[1] Its mechanism of action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur).^[1] ^[2] By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-FU, **Tas-114** increases the bioavailability and exposure of 5-FU.^[1] Concurrently, by inhibiting dUTPase, **Tas-114** promotes the misincorporation of 5-FU active metabolites (FdUTP) and endogenous dUTP into DNA, leading to DNA damage and tumor cell death.^[1] This dual-inhibition strategy aims to improve the therapeutic window of fluoropyrimidines by both increasing their anti-tumor activity and potentially allowing for lower, less toxic doses. These application notes provide detailed protocols for key in vitro assays to evaluate the activity of **Tas-114**.

Data Presentation

Table 1: Intrinsic Cytotoxicity of Tas-114

Cell Line	Cancer Type	Tas-114 IC50 (μM)
HeLa	Cervical Cancer	>10
NUGC-4	Gastric Cancer	>10
NCI-H441	Lung Cancer	>10
HT-29	Colon Cancer	>10
CFPAC-1	Pancreatic Cancer	>10
MCF-7	Breast Cancer	>10

Data summarized from studies indicating **Tas-114** has little intrinsic cytotoxic activity at concentrations up to 10 μM.[2]

Table 2: Enhancement of Fluoropyrimidine Cytotoxicity by Tas-114

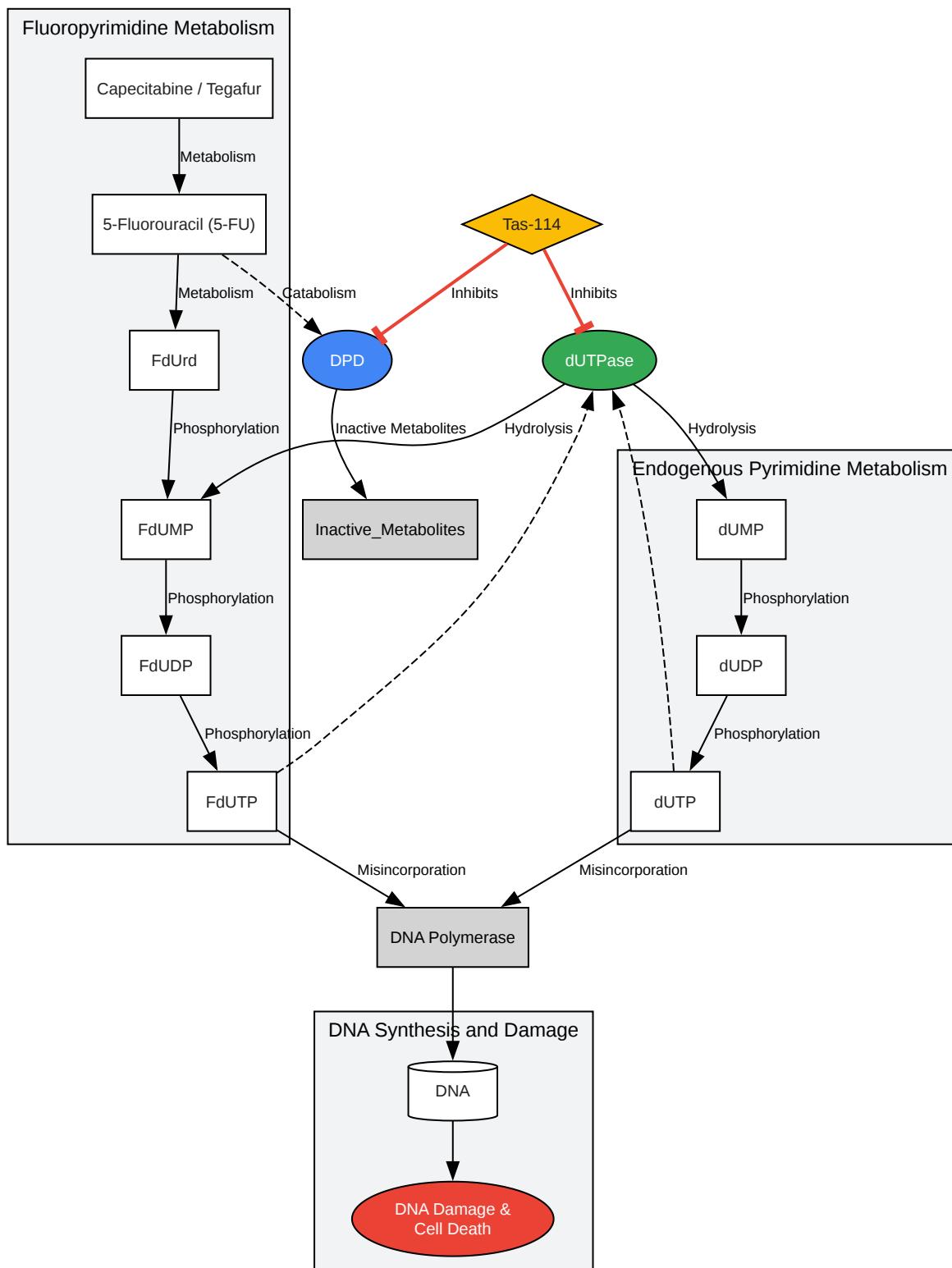
Cell Line	Cancer Type	5-FU IC50 (μM)	5-FU + Tas-114 (10 μM) IC50 (μM)	FdUrd IC50 (nM)	FdUrd + Tas-114 (10 μM) IC50 (nM)
HeLa	Cervical Cancer	~2.5	~0.5	~1.0	~0.1
NUGC-4	Gastric Cancer	~1.5	~0.3	~0.8	~0.08
NCI-H441	Lung Cancer	~5.0	~1.0	~2.5	~0.2
HT-29	Colon Cancer	~4.0	~0.8	~2.0	~0.15
CFPAC-1	Pancreatic Cancer	~3.0	~0.6	~1.5	~0.1
MCF-7	Breast Cancer	~2.0	~0.4	~1.2	~0.1

Note: The IC₅₀ values are approximate and have been collated from various sources for comparative purposes. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Mechanism of Action

The primary mechanism of **Tas-114** involves the potentiation of fluoropyrimidine-based chemotherapy through the dual inhibition of DPD and dUTPase.

Tas-114 Mechanism of Action

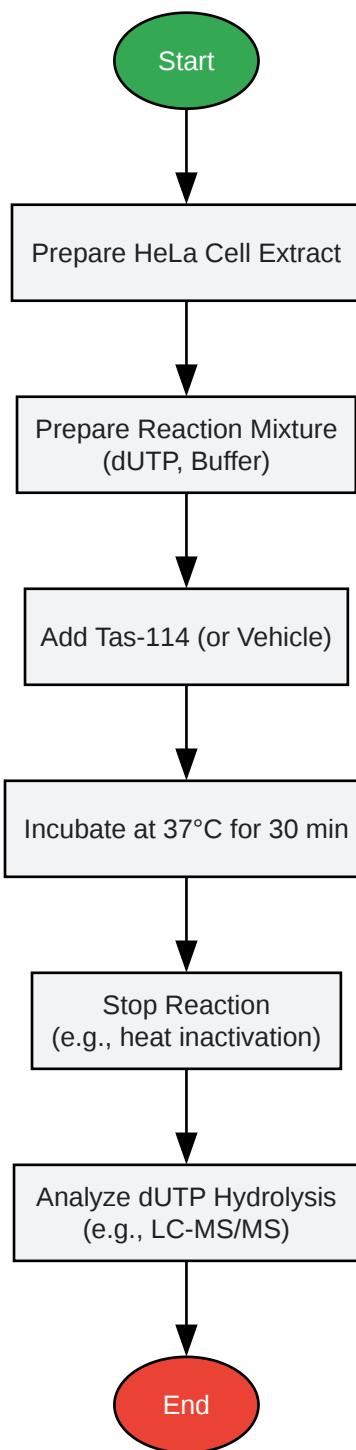
[Click to download full resolution via product page](#)Caption: **Tas-114** dual mechanism of action.

Experimental Protocols

dUTPase Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory effect of **Tas-114** on dUTPase activity in a cell-free system.

Workflow:



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Caption: Workflow for dUTPase inhibition assay.

Materials:

- HeLa cells
- Extraction Buffer: 10 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM 2-mercaptoethanol, 0.2 mM PMSF, 10% glycerol
- Substrate: dUTP (1 µM final concentration)
- **Tas-114** stock solution (in DMSO)
- 96-well plates
- Incubator (37°C)
- LC-MS/MS or other suitable analytical instrument

Procedure:

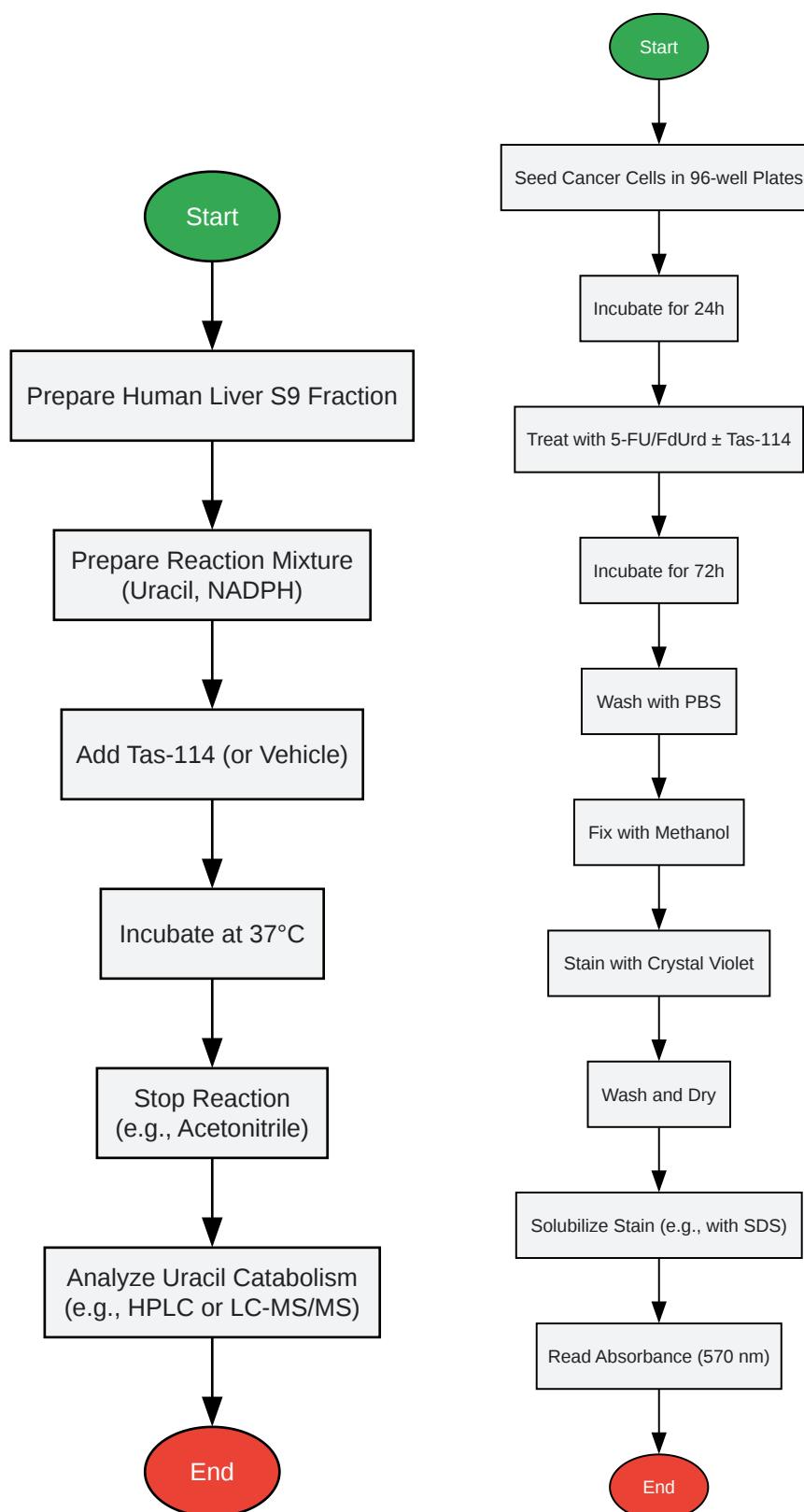
- Preparation of HeLa Cell Extract:
 1. Harvest HeLa cells and wash with cold PBS.
 2. Resuspend the cell pellet in 3 volumes of ice-cold Extraction Buffer.
 3. Sonicate the cell suspension on ice.
 4. Centrifuge at 14,000 x g for 15 minutes at 4°C.
 5. Collect the supernatant (cell extract) and determine the protein concentration (e.g., using a Bradford assay).
- Enzyme Reaction:
 1. Prepare a reaction mixture containing the HeLa cell extract and dUTP substrate in a 96-well plate.
 2. Add varying concentrations of **Tas-114** or vehicle (DMSO) to the wells. The final concentration of DMSO should be consistent across all wells and typically below 1%.
 3. Incubate the plate at 37°C for 30 minutes.

- Analysis:
 1. Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
 2. Analyze the amount of remaining dUTP and the formation of the product dUMP using a suitable method like LC-MS/MS.
 3. Calculate the percentage of dUTPase inhibition for each **Tas-114** concentration compared to the vehicle control.

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of **Tas-114** on DPD activity, often using human liver microsomes or S9 fractions as the enzyme source.

Workflow:

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References

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- 2. aacrjournals.org [aacrjournals.org]
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